Chloro(chloromethyl)dimethylsilane

Catalog No.
S1538708
CAS No.
1719-57-9
M.F
C3H8Cl2Si
M. Wt
143.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloro(chloromethyl)dimethylsilane

CAS Number

1719-57-9

Product Name

Chloro(chloromethyl)dimethylsilane

IUPAC Name

chloro-(chloromethyl)-dimethylsilane

Molecular Formula

C3H8Cl2Si

Molecular Weight

143.08 g/mol

InChI

InChI=1S/C3H8Cl2Si/c1-6(2,5)3-4/h3H2,1-2H3

InChI Key

ITKVLPYNJQOCPW-UHFFFAOYSA-N

SMILES

C[Si](C)(CCl)Cl

Canonical SMILES

C[Si](C)(CCl)Cl

The exact mass of the compound Chloro(chloromethyl)dimethylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chloro(chloromethyl)dimethylsilane (CMDMCS, CAS 1719-57-9) is a highly versatile, bifunctional organosilane characterized by a highly reactive silyl chloride (Si-Cl) group and a latent, electrophilic chloromethyl (C-Cl) group [1]. In industrial and laboratory procurement, its primary value lies in this orthogonal reactivity, which allows it to act as a precision building block for asymmetric silanes, carbosilane dendrimers, and specialized protecting groups [2]. Unlike monofunctional silylating agents, CMDMCS enables sequential functionalization—first through rapid nucleophilic substitution at the silicon center, followed by controlled reactions at the carbon-bound chlorine—making it an indispensable precursor for advanced materials and complex organic synthesis [1].

Generic substitution of CMDMCS with standard monofunctional silanes like chlorotrimethylsilane (TMSCl) or symmetric bifunctional silanes like dichlorodimethylsilane fundamentally fails due to a lack of chemoselectivity and sequential reactivity [1]. While TMSCl effectively protects functional groups, it forms a chemically inert terminal cap that cannot undergo further chain extension or cross-linking[2]. Conversely, attempting mono-substitution on dichlorodimethylsilane with nucleophiles yields complex, statistical mixtures of mono- and di-substituted oligomers that require arduous fractional distillation [1]. Procurement of CMDMCS is therefore mandatory when a process requires high-yield, step-wise functionalization without the penalty of symmetric di-substitution byproducts [1].

Orthogonal Chemoselectivity for Asymmetric Silane Synthesis

CMDMCS provides strictly orthogonal reactivity between its Si-Cl and C-Cl bonds, a critical feature for process scale-up. During nucleophilic attack by organomagnesium reagents, the Si-Cl bond reacts preferentially, yielding >80% of the pure mono-substituted (chloromethyl)dimethylarylsilane on a 500-mmol scale [1]. In contrast, attempting mono-substitution on symmetric precursors like dichlorodimethylsilane yields statistical mixtures of mono- and di-substituted products, requiring complex downstream separation[1].

Evidence DimensionChemoselectivity and Mono-substitution Yield
Target Compound Data>80% yield of pure mono-substituted product (Si-alkylation only) at 23 °C
Comparator Or BaselineDichlorodimethylsilane (yields statistical mixtures of mono/di-substituted silanes)
Quantified DifferenceNear-absolute chemoselectivity for Si-Cl over C-Cl, eliminating di-substitution byproducts
ConditionsReaction with phenylmagnesium bromide (1.2 equiv) in 1,4-dioxane/THF, 1 mol% ZnCl2-TMEDA catalyst

Eliminates the need for difficult fractional distillations to separate mono- from di-substituted byproducts, significantly improving industrial scale-up economics.

Broadened Reagent Scope via Zinc-Catalyzed Substitution

The industrial viability of CMDMCS as a precursor relies heavily on its compatibility with scalable catalytic systems. When reacted with Grignard reagents, utilizing a low-cost zinc catalyst (1 mol% Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc) achieves 80-81% isolated yield across a broad range of organomagnesium reagents [1]. This directly overcomes the limitations of silver-catalyzed baselines, which are strictly limited to arylmagnesium reagents and fail to provide satisfactory yields with less reactive aliphatic Grignards [1].

Evidence DimensionGrignard Reagent Compatibility Scope
Target Compound Data80-81% yield compatible with both aryl and alkylmagnesium reagents using 1 mol% Zn catalyst
Comparator Or BaselineSilver-catalyzed baseline (restricted exclusively to arylmagnesium reagents)
Quantified DifferenceEnables high-yield substitution with aliphatic Grignards, overcoming the aryl-only limitation of Ag-catalysts
Conditions500-mmol scale, 155 °C distillation recovery, 1 mol% catalyst loading

Allows procurement teams to standardize on a single, low-cost zinc-catalyzed process for synthesizing both alkyl- and aryl-functionalized chloromethylsilanes.

Direct Procurement vs. In-House Free-Radical Chlorination

For the synthesis of complex (chloromethyl)silanes, procuring CMDMCS directly is vastly superior to performing in-house free-radical chlorination of alkylsilanes. Chlorination of chlorotrimethylsilane using an ABIBN initiator yields only 48.5% of the desired mono-chlorinated product, accompanied by over-chlorinated side products (2.8%) that complicate purification [2]. By procuring CMDMCS as the starting material and utilizing Grignard substitution, downstream functionalized (chloromethyl)silanes can be obtained in >80% yield with 99% GC purity [1].

Evidence DimensionOverall Yield and Purity of Target (Chloromethyl)silane
Target Compound Data>80% yield, 99% GC purity via direct Grignard substitution on procured CMDMCS
Comparator Or BaselineIn-house chlorination of chlorotrimethylsilane (48.5% yield, generates over-chlorinated byproducts)
Quantified Difference31.5% absolute increase in yield and elimination of hazardous free-radical chlorination steps
ConditionsDirect substitution (1 mol% Zn catalyst, 23 °C to 155 °C) vs. Radical chlorination (ABIBN initiator)

Procuring this bifunctional building block eliminates the need for hazardous, low-yield in-house chlorination, directly improving throughput and safety in scale-up.

Synthesis of Carbosilane Dendrimers and Hyperbranched Polymers

Because CMDMCS provides strictly orthogonal reactivity, it is the premier building block for iterative divergent synthesis of carbosilane dendrimers. The Si-Cl bond allows for immediate attachment to a nucleophilic core, while the retained C-Cl bond serves as the exact site for subsequent Grignard formation or nucleophilic substitution to build the next dendritic generation [1].

Bifunctional Surface Modification and Coupling Agents

In materials science, CMDMCS is utilized to create reactive monolayers on silica or metal oxide substrates. The silyl chloride rapidly anchors to surface hydroxyl groups, leaving a dense array of electrophilic chloromethyl groups exposed. These terminal C-Cl sites can then be used to covalently cross-link with organic resins or immobilize biomolecules, an application impossible with inert capping agents like TMSCl.

Scalable Production of Asymmetric Organosilanes

For industrial fine chemical manufacturing, CMDMCS is the starting material of choice for synthesizing complex asymmetric silanes. By leveraging scalable zinc-catalyzed Grignard substitutions, manufacturers can reliably produce (chloromethyl)dimethylarylsilanes in >80% yield without the di-substitution byproducts associated with symmetric silane precursors [2].

Boiling Point

115.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (85.19%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (14.81%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (12.96%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (85.19%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (11.11%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Environmental Hazard

Other CAS

1719-57-9

General Manufacturing Information

Silane, chloro(chloromethyl)dimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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